Analytical Sensitivity and Sample Volume: Dexmedetomidine-d3 SIL-IS Method vs. Ondansetron Structural Analog IS Method
The UPLC-MS/MS method employing Dexmedetomidine-d3 as the SIL-IS achieved an LLOQ of 5 pg/mL using only 10 µL of plasma, whereas the ondansetron-based structural analog IS method required 1.0 mL of plasma to achieve the same LLOQ [1]. The Dex-d3 method demonstrated a runtime of 3 min, enabling high-throughput analysis suitable for pediatric ICU trials with limited sample availability [1].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) and Minimum Required Plasma Volume |
|---|---|
| Target Compound Data | LLOQ = 5 pg/mL, Plasma volume = 10 µL (UPLC-MS/MS with Dexmedetomidine-d3 SIL-IS) |
| Comparator Or Baseline | LLOQ = 5 pg/mL, Plasma volume = 1.0 mL (HPLC-MS/MS with Ondansetron structural analog IS) |
| Quantified Difference | 100-fold reduction in required plasma volume (10 µL vs. 1,000 µL) at equivalent LLOQ |
| Conditions | Human plasma; Dex-d3 method used UPLC-ESI-MS/MS, runtime 3 min; Ondansetron method used HPLC-ESI-MS/MS, runtime not specified |
Why This Matters
Reducing required plasma volume by 100-fold is critical for pediatric, neonatal, and small-animal pharmacokinetic studies where sample availability is severely limited.
- [1] Inoue, K., Sakamoto, T., Fujita, Y., Yoshizawa, S., Tomita, M., Min, J.Z., Todoroki, K., Sobue, K. and Toyo'oka, T. (2013), Development of a stable isotope dilution UPLC-MS/MS method for quantification of dexmedetomidine in a small amount of human plasma. Biomed. Chromatogr., 27: 853-858. View Source
